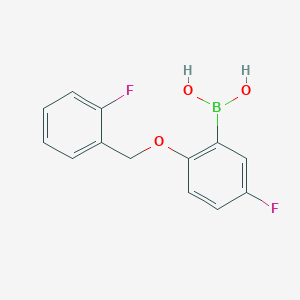
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine
Vue d'ensemble
Description
1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Soluble Polyimides
Researchers have synthesized new fluorinated diamine monomers, including isomers of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine, to create organosoluble polyimides. These polyimides exhibit enhanced properties like solubility, thermal stability, and gas permeability, making them suitable for industrial applications (Qiu et al., 2006).
Development of Fluorinated Poly(ether imide)s
Similar research has been conducted to synthesize fluorinated diamine monomers for creating poly(ether imide)s. These materials show high thermal stability and optical transparency, which can be valuable in electronics and optoelectronics (Liu et al., 2008).
Novel Fluorinated Polyimides
Innovative fluorinated polyimides derived from diamine monomers like this compound have been created. These polyimides are notable for their solubility in organic solvents and high thermal stability, making them suitable for advanced materials applications (Banerjee et al., 2003).
Fluorescent Receptor for Metal Ion Detection
Research has also been conducted on developing fluorescence-quenching chemosensors using derivatives of benzene-1,2-diamine, a structurally related compound. These chemosensors can detect metal ions like Ni2+ and Cu2+ at nanomolar concentrations, which is significant for environmental monitoring (Pawar et al., 2015).
Applications in Corrosion Inhibition
Compounds like N1,N1′-(1,4-phenylene)bis(N4-benzylidenebenzene-1,4-diamine), which share structural similarity with this compound, have been evaluated as corrosion inhibitors for mild steel. This application is crucial for industrial maintenance and longevity (Singh & Quraishi, 2016).
Thermodynamic and Kinetic Studies
Research involving benzene-1,3-diamine derivatives has explored the thermodynamics and kinetics of reactions involving platinum centers. Such studies are vital for understanding complex chemical reactions and developing new catalytic processes (Hofmann & Eldik, 2003).
Propriétés
IUPAC Name |
3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,13H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXCDPZJIKNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)







